3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride
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Overview
Description
3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitrogen atom in the bicyclic structure imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrogen source under specific conditions to form the bicyclic ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a similar structure but different ring size and properties.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with different substituents and reactivity.
Uniqueness
3-Azabicyclo[320]heptan-6-ol hydrochloride is unique due to its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H12ClNO |
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Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H |
InChI Key |
XMKPHELWJMSDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1O.Cl |
Origin of Product |
United States |
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